Chloramphenicol 1-O-b-D-galactopyranoside

Overview

Description

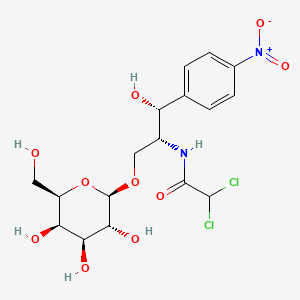

Chloramphenicol 1-O-b-D-galactopyranoside is a modified form of chloramphenicol, which is an antibiotic that binds to the 50S ribosomal subunit and inhibits bacterial protein synthesis . It is a procompound that transforms into Chloramphenicol, a broad-spectrum antibiotic that effectively obstructs bacterial protein development .

Molecular Structure Analysis

The molecular formula of Chloramphenicol 1-O-b-D-galactopyranoside is C17H22Cl2N2O10 . The exact mass is 484.0651503 g/mol . The structure of the compound includes a variety of functional groups, including hydroxyl groups, a nitro group, and an acetamide group .

Physical And Chemical Properties Analysis

The boiling point of Chloramphenicol 1-O-b-D-galactopyranoside is predicted to be 846.0±65.0 °C . The pKa is predicted to be 10.93±0.46 . The density is predicted to be 1.65±0.1 g/cm3 .

Scientific Research Applications

Resistance Mechanisms to Chloramphenicol : Chloramphenicol is a potent inhibitor of bacterial protein biosynthesis, and resistance mechanisms against it have been widely studied. Resistance mechanisms include chloramphenicol acetyltransferases (CATs), specific exporters, and multidrug transporters (Schwarz et al., 2004).

Impact on Non-Small Cell Lung Cancer Cells : Chloramphenicol has been found to inhibit the hypoxia inducible factor-1 alpha (HIF-1α) pathway and induce autophagy in non-small cell lung cancer cells, suggesting potential clinical value in treating related conditions (Hsu et al., 2019).

Effects on T Cell Differentiation and Apoptosis : Research shows that chloramphenicol can induce abnormal differentiation and inhibit apoptosis in activated T cells, contributing to the development of leukemia (Yuan & Shi, 2008).

Enzymatic Acetylation in Drug-Resistant Bacteria : Studies on the chloramphenicol-inactivating enzyme in drug-resistant Escherichia coli reveal insights into how bacteria develop resistance to antibiotics (Suzuki & Okamoto, 1967).

Influence on Bacterial Nucleoids : Chloramphenicol can cause fusion of separated nucleoids in Escherichia coli, affecting DNA segregation and cell division (van Helvoort et al., 1996).

Gene Transfer Applications : The use of chloramphenicol acetyltransferase in gene transfer experiments into mouse muscle demonstrates its utility in genetic research (Wolff et al., 1990).

Detection of Chloramphenicol Residues : Research on chloramphenicol residues in lactating cows highlights its significance in food safety and veterinary medicine (Pengov et al., 2005).

Fluorescent Aptaswitch for Detection : A study describes the development of a fluorescent sensing method for chloramphenicol detection, important for monitoring its presence in food products (Sharma et al., 2019).

Particle Bombardment in Gene Transfer : Chloramphenicol acetyltransferase marker genes were used in particle bombardment experiments for gene transfer in mammalian somatic cells, demonstrating the method's versatility (Yang et al., 1990).

Repression of Enzyme Synthesis : The antibiotic's effect on preferentially inhibiting certain inducible enzymes in Escherichia coli has been explored, contributing to our understanding of bacterial metabolism and drug resistance (Sypherd & Strauss, 1963).

Tracking of tRNAs in Translation Kinetics : A study investigated the direct effect of chloramphenicol on translation kinetics in bacteria by tracking single tRNAs, providing insights into the antibiotic's mechanism of action (Volkov et al., 2019).

Effect on Escherichia coli Membrane Transport : Research shows that chloramphenicol can alter galactoside transport in Escherichia coli, impacting the cell's membrane and energy production (Koch et al., 1976).

Novel Nitroreductase Pathway : A novel nitroreductase pathway for chloramphenicol metabolism was discovered in Haemophilus influenzae, adding to our understanding of bacterial metabolism and antibiotic resistance (Smith et al., 2007).

Safety And Hazards

properties

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNJPGQQUGNBMU-PRZACTIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloramphenicol 1-O-beta-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1]Benzofuro[3,2-e][1,3]benzothiazole](/img/structure/B574508.png)